N-Boc-N-methyl-(R)-3-cyclohexylalanine
Overview
Description
N-Boc-N-methyl-®-3-cyclohexylalanine: is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is modified with a cyclohexyl group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-®-3-cyclohexylalanine typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP). The reaction is usually carried out at room temperature and yields the protected amine in high purity .
Industrial Production Methods: Industrial production of N-Boc-N-methyl-®-3-cyclohexylalanine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-methyl-®-3-cyclohexylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Boc-N-methyl-®-3-cyclohexylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-®-3-cyclohexylalanine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions and modifications. The cyclohexyl group enhances the compound’s hydrophobicity, influencing its interactions with biological molecules and membranes .
Comparison with Similar Compounds
N-Boc-N-methylalanine: Similar in structure but lacks the cyclohexyl group.
N-Boc-3-cyclohexylalanine: Similar but without the methyl group on the nitrogen.
N-Cbz-N-methyl-®-3-cyclohexylalanine: Uses a different protecting group (Cbz) instead of Boc.
Uniqueness: N-Boc-N-methyl-®-3-cyclohexylalanine is unique due to the combination of the Boc protecting group, the methyl group on the nitrogen, and the cyclohexyl group on the side chain. This unique structure provides distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTWSLGUIJFTE-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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